molecular formula C9H9N3O3 B1268569 6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 230644-88-9

6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1268569
CAS No.: 230644-88-9
M. Wt: 207.19 g/mol
InChI Key: GHRQDNKXGRCCNU-UHFFFAOYSA-N
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Description

6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a furylmethyl group

Properties

IUPAC Name

6-amino-1-(furan-2-ylmethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h1-4H,5,10H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRQDNKXGRCCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation with 2-Furfuryl Bromide

A common approach involves alkylating 6-aminouracil or its 1,3-dimethyl analog with 2-furfuryl bromide under basic conditions. The reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) with potassium carbonate as a base.

Procedure :

  • Reagents : 6-Aminouracil (1.0 eq), 2-furfuryl bromide (1.2 eq), K₂CO₃ (2.0 eq), DMF (10 mL/g substrate).
  • Conditions : Stir at 80–90°C for 12–24 hours under nitrogen.
  • Workup : Quench with ice water, filter, and recrystallize from ethanol.
  • Yield : 65–75%.

Key Considerations :

  • Excess alkylating agent improves yield but risks di-alkylation.
  • Impurities like 1,3-dialkylated byproducts are minimized by controlling stoichiometry.

Multi-Component Reactions (MCRs)

Biginelli-Inspired Synthesis

A three-component reaction utilizing α-cyanoketones, aldehydes, and guanidine derivatives enables efficient pyrimidine ring formation. This method is scalable and avoids isolation of intermediates.

Procedure :

  • Reagents :
    • α-Cyanoketone (1.0 eq),
    • 2-Furfurylaldehyde (1.1 eq),
    • Guanidine hydrochloride (1.5 eq).
  • Conditions : Reflux in ethanol with catalytic HCl (2 mol%) for 6–8 hours.
  • Workup : Concentrate under reduced pressure, precipitate with cold water, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
  • Yield : 70–80%.

Advantages :

  • Single-pot synthesis reduces purification steps.
  • Tunable substituents via varying aldehydes.

Ammonolysis/Aminolysis of Halopyrimidines

Two-Step Synthesis from 4,6-Dichloropyrimidine

This method, detailed in patent CN102516182B, involves sequential ammonolysis and alkoxylation:

Step 1: Synthesis of 4-Amino-6-Chloropyrimidine :

  • Reagents : 4,6-Dichloropyrimidine (1.0 eq), aqueous ammonia (4.0 eq), water (16–18 eq).
  • Conditions : Heat at 55–60°C until 4,6-dichloropyrimidine residue ≤0.1% (HPLC).
  • Yield : 89–92%.

Step 2: Alkoxylation with 2-Furfuryl Alcohol :

  • Reagents : 4-Amino-6-chloropyrimidine (1.0 eq), 2-furfuryl alcohol (10–50 eq), NaOH (1–4 eq).
  • Conditions : Reflux at 70–90°C until chloropyrimidine residue ≤0.1%.
  • Workup : Concentrate, dissolve in water, adjust pH to 4–7 with HCl, and crystallize.
  • Yield : 90–93%.

Optimization Highlights :

  • Mol ratio of 4,6-dichloropyrimidine to water (1:16–18) minimizes impurities.
  • Temperature >90°C promotes di-amination side reactions.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Limitation
Alkylation of 6-Aminouracil 65–75% ≥98% Moderate Risk of di-alkylation
Multi-Component Reaction 70–80% ≥95% High Requires chromatography
Ammonolysis/Alkoxylation 90–93% ≥99% Industrial Sensitive to temperature control

Purification and Impurity Control

Major Impurities

  • Bis(6-methoxypyrimidin-4-yl)amine : Forms via over-amination; minimized by limiting ammonia stoichiometry.
  • 1,3-Dialkylated Byproducts : Controlled by stepwise addition of alkylating agents.

Recrystallization Protocols

  • Solvent System : Ethanol/water (3:1) for high recovery (>85%).
  • Activated Charcoal Treatment : Reduces colored impurities, improving HPLC purity to >99%.

Recent Advances and Patents

CN115260106A: Solid-Supported Condensing Agents

This patent describes using diatomite-immobilized 1,3-dicyclohexylcarbodiimide (DCC) to enhance condensation efficiency:

  • Yield : 93–94% with purity >99%.
  • Advantage : Eliminates DCC byproducts, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furylmethyl aldehydes or acids, while substitution can produce a variety of substituted pyrimidines.

Scientific Research Applications

6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1-(2-thienylmethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a thienyl group instead of a furyl group.

    6-amino-1-(2-pyridylmethyl)pyrimidine-2,4(1H,3H)-dione: Contains a pyridyl group instead of a furyl group.

Uniqueness

6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the furylmethyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

6-Amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 230644-88-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that may contribute to various pharmacological effects, including anticancer and antimicrobial properties.

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol
  • Structure : The compound consists of a pyrimidine ring substituted with an amino group and a furan moiety, which may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer properties. A study focusing on similar pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). For instance, compounds with structural similarities to 6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione showed IC50 values ranging from 5.88 to 11.70 µg/mL against HepG-2 cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHepG-210.33
Compound BMCF-79.70
6-Amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dioneTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies on similar derivatives have shown promising results against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or pathways.

Mechanistic Insights

The biological activity of 6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione can be attributed to its ability to interact with specific biological targets:

  • PIM Kinase Inhibition : Some derivatives have been identified as PIM kinase inhibitors, which play a crucial role in cell survival and proliferation in cancer cells .
  • Antiproliferative Effects : The compound's structural features may allow it to interfere with DNA synthesis or repair mechanisms in rapidly dividing cells.

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

  • Study on HepG-2 Cells : A derivative showed an IC50 value comparable to standard chemotherapy agents like doxorubicin.
  • Antimicrobial Screening : Compounds structurally related to 6-amino-1-(2-furylmethyl)pyrimidine demonstrated significant inhibitory effects against resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for 6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

The compound is typically synthesized via alkylation of 6-aminouracil precursors. For example, alkylation with 2-furylmethyl halides under basic conditions (e.g., potassium carbonate in DMF) yields the target structure. Key steps include optimizing reaction time, temperature, and stoichiometry to improve yields (e.g., 40–53% yields reported for similar alkylations) . Characterization involves ¹H/¹³C NMR and LCMS to confirm substitution patterns and purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Multinuclear NMR (¹H, ¹³C) is critical for confirming the furylmethyl substitution at N1 and the amino group at C6. For example, ¹H NMR signals for the furyl proton appear at δ 7.4–7.6 ppm, while the NH₂ group resonates as a broad singlet near δ 4.9–5.1 ppm . X-ray crystallography may further resolve hydrogen-bonding networks, as seen in related pyrimidine-diones .

Q. What biological screening assays are relevant for evaluating its activity?

Early-stage screening includes kinase inhibition assays (e.g., eEF-2K) and antimicrobial activity tests. For pyrido[2,3-d]pyrimidine-diones, IC₅₀ values are determined via enzymatic assays, while MIC values are measured against bacterial/fungal strains . Dose-response curves and toxicity profiling (e.g., MTT assays) are recommended to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction yields for alkylation steps be optimized?

Systematic studies suggest using polar aprotic solvents (DMF, DMSO), excess alkylating agents (1.2–1.5 equivalents), and temperatures of 60–80°C. Catalytic iodide salts (e.g., KI) enhance reactivity via the "Finkelstein effect." Yields for similar compounds improved from 40% to 53% when switching from ethyl to propyl iodide . Kinetic monitoring via TLC or HPLC is advised to terminate reactions at optimal conversion .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Discrepancies in IC₅₀ or MIC values often arise from substituent effects. For example, cyclopropyl or benzyl groups at N1 increase steric hindrance, reducing kinase binding affinity. Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins, while QSAR analysis identifies critical pharmacophores . Validate hypotheses via site-directed mutagenesis of enzymatic active sites .

Q. How are advanced spectroscopic techniques applied to study tautomerism or polymorphism?

Variable-temperature NMR and DFT calculations elucidate tautomeric equilibria between keto-enol forms. For example, ¹H NMR shifts at δ 10–12 ppm indicate enolic protons in related diones . X-ray powder diffraction (XRPD) and DSC analyze polymorphic stability, with hydrogen-bonded dimers (N—H⋯O) often dominating crystal packing .

Q. What methods validate metabolic stability and degradation pathways?

In vitro microsomal assays (e.g., liver S9 fractions) identify primary metabolites via LC-HRMS. For furyl-containing derivatives, oxidative metabolism via CYP450 enzymes is common. Accelerated stability studies (40°C/75% RH) coupled with HPLC monitor hydrolytic degradation of the pyrimidine ring .

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